

Foundational Research on 80-O14B Cationic Lipid: A Technical Guide

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Compound of Interest

Compound Name: 80-O14B

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Disclaimer: Foundational research specifically published under the identifier "**80-O14B** cationic lipid" is limited in publicly accessible scientific literature. However, the available information and its context strongly suggest a close relationship or identity with the well-characterized and benchmark ionizable lipidoid, C12-200. This technical guide will, therefore, focus on the extensive foundational research available for C12-200 as a representative of this class of cationic lipids, with the understanding that it serves as a proxy for **80-O14B**.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core research, experimental protocols, and mechanistic insights into this pivotal component of lipid nanoparticle (LNP) technology for nucleic acid delivery.

Core Concepts and Physicochemical Properties

C12-200 is a synthetic, ionizable cationic lipidoid that has been instrumental in the development of potent lipid nanoparticle formulations for the delivery of RNA therapeutics, including siRNA and mRNA.^{[1][2]} Its structure is characterized by a branched-chain architecture, which is a key feature contributing to its efficacy.

The defining physicochemical property of ionizable lipids like C12-200 is their pH-dependent charge. At a physiological pH of 7.4, C12-200 is near-neutral, which minimizes non-specific interactions with biological membranes and reduces toxicity.^{[3][4]} However, in the acidic environment of the endosome (pH 5.5-6.5), its tertiary amine groups become protonated, leading to a positive charge. This charge is critical for two key functions: initial encapsulation of

negatively charged nucleic acids during LNP formulation at a low pH, and subsequent endosomal escape into the cytoplasm of target cells.[3][4]

The apparent pKa of an LNP formulation, which is the pH at which 50% of the ionizable lipids are protonated, is a critical parameter influencing its in vivo performance. For C12-200, the pKa of the lipid itself has been reported, as well as the apparent pKa of LNP formulations containing it.[3][5][6] The optimal pKa for hepatic delivery of siRNAs has been found to be in the range of 6.2 to 6.4.[6]

Table 1: Physicochemical Properties of C12-200 and Formulations

Property	Value	Reference(s)
C12-200		
Molecular Formula	C70H145N5O5	[3]
Molecular Weight	1136.96 g/mol	[3]
CAS Number	1220890-25-4	[7]
pKa (S-isomer)	7.12	[3][5]
C12-200 LNP Formulations		
Apparent pKa	5.298 - 7.111 (varies with formulation)	[8]
Optimized Apparent pKa (mRNA delivery)	6.96	[9]

Experimental Protocols

Synthesis of C12-200

The synthesis of C12-200 and similar lipidoids is typically achieved through a combinatorial chemistry approach involving the ring-opening reaction of alkyl epoxides with a selection of amines.[10][11] This method allows for the rapid generation of a library of lipid-like materials with diverse structures for high-throughput screening.

Detailed Protocol for Lipidoid Synthesis (General Approach):

- **Reactant Preparation:** An amine (1 equivalent) and an alkyl epoxide (e.g., C12 epoxide) are prepared. The stoichiometric equivalent of the epoxide is typically one less than the total number of reactive amine protons to favor products with a full set of lipid tails.[\[10\]](#)
- **Reaction:** The amine and epoxide are combined in a glass vial, often without a solvent, and heated with magnetic stirring. The reaction temperature and time are optimized for the specific reactants.
- **Purification:** The resulting library of lipidoids is typically used without further purification for initial high-throughput screening. For lead candidates like C12-200, purification can be performed using chromatography techniques.

Formulation of C12-200 Lipid Nanoparticles for mRNA Delivery

C12-200 is formulated into LNPs along with helper lipids, which include a phospholipid, cholesterol, and a PEGylated lipid. These components contribute to the structural integrity, stability, and in vivo performance of the nanoparticles.[\[12\]](#)[\[13\]](#) Microfluidic mixing is a common and reproducible method for LNP formulation.[\[14\]](#)[\[15\]](#)

Table 2: Representative Molar Ratios for C12-200 LNP Formulation

Component	Molar Ratio (%)	Reference(s)
C12-200 (Ionizable Lipid)	35	[2] [12] [14]
DOPE (Phospholipid)	16	[2] [12] [14]
Cholesterol	46.5	[2] [12] [14]
C14-PEG2000 (PEG-Lipid)	2.5	[2] [12] [14]

Detailed Protocol for mRNA-LNP Formulation (Microfluidic Mixing):

- **Preparation of Lipid Solution (Organic Phase):**
 - Dissolve C12-200, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol at the desired molar ratios (e.g., 35:16:46.5:2.5).[\[14\]](#)

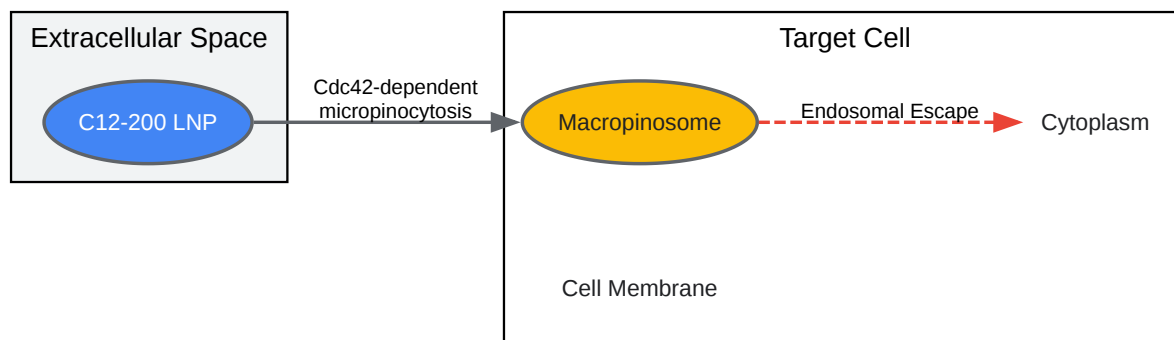
- Preparation of mRNA Solution (Aqueous Phase):
 - Dilute the mRNA transcript in a low pH buffer, such as 10 mM sodium citrate buffer at pH 3.0.[14]
- Microfluidic Mixing:
 - Load the lipid solution and the mRNA solution into separate syringes.
 - Use a microfluidic mixing device (e.g., from Precision NanoSystems) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase) and total flow rate (e.g., 12 mL/min).[14]
- Purification and Buffer Exchange:
 - The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

Mechanism of Action: Cellular Uptake and Endosomal Escape

The efficacy of C12-200 LNPs in delivering their mRNA cargo is critically dependent on their ability to be taken up by target cells and subsequently escape from the endosome.

Cellular Uptake

Studies have shown that siRNA delivery by C12-200 LNPs is mediated by Cdc42-dependent micropinocytosis.[2] This is a form of endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is considered an ApoE-independent pathway.[16]

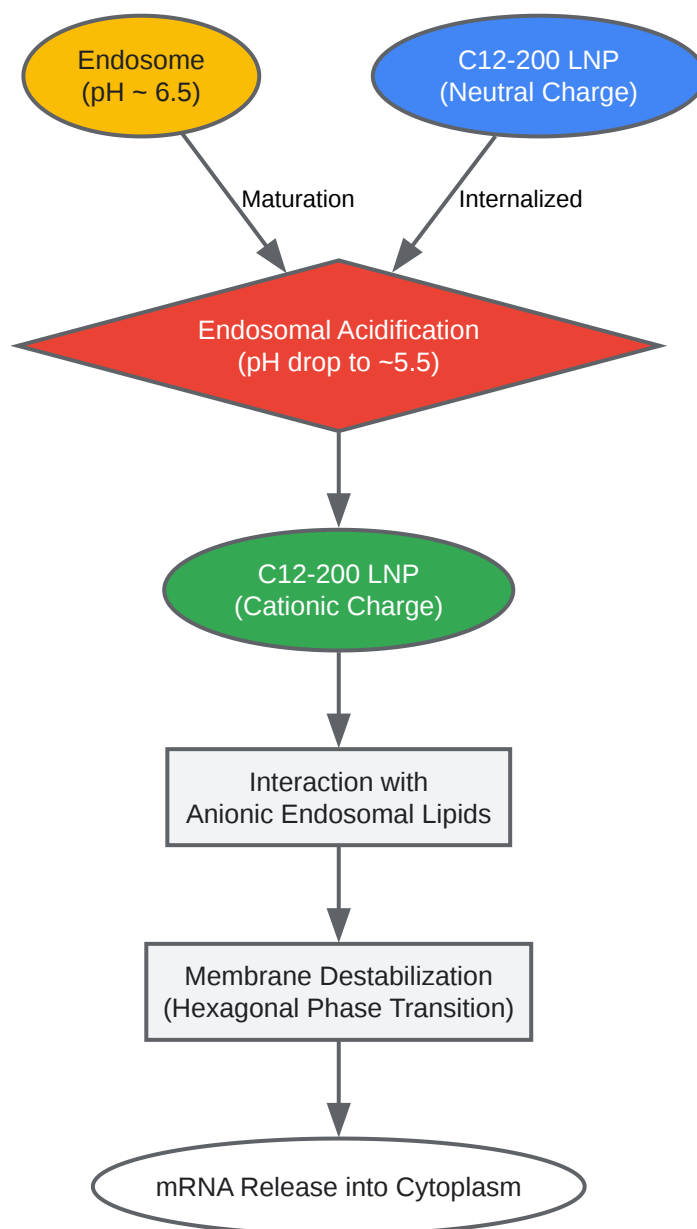


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Cellular uptake of C12-200 LNPs via micropinocytosis.

Endosomal Escape

The endosomal escape of C12-200 LNPs is a pH-triggered process. As the endosome matures and its internal pH drops, the C12-200 lipid becomes protonated.[3][4] This leads to an interaction between the now positively charged LNP and the negatively charged lipids of the endosomal membrane. This interaction is thought to induce a non-bilayer (hexagonal HII) phase transition in the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.[17][18] Another proposed mechanism is the "proton sponge effect," where the buffering capacity of the ionizable lipid leads to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome.[17][18]



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Mechanism of pH-dependent endosomal escape.

In Vivo Performance and Biodistribution

Following intravenous administration, LNPs formulated with C12-200 have been shown to predominantly deliver their mRNA cargo to the liver.[12][14] To a lesser extent, delivery to the spleen, lungs, and kidneys has also been observed.[14] The biodistribution profile does not always directly correlate with protein expression, with C12-200 facilitating protein expression almost entirely in the liver.[14]

Table 3: In Vivo Efficacy of C12-200 LNPs

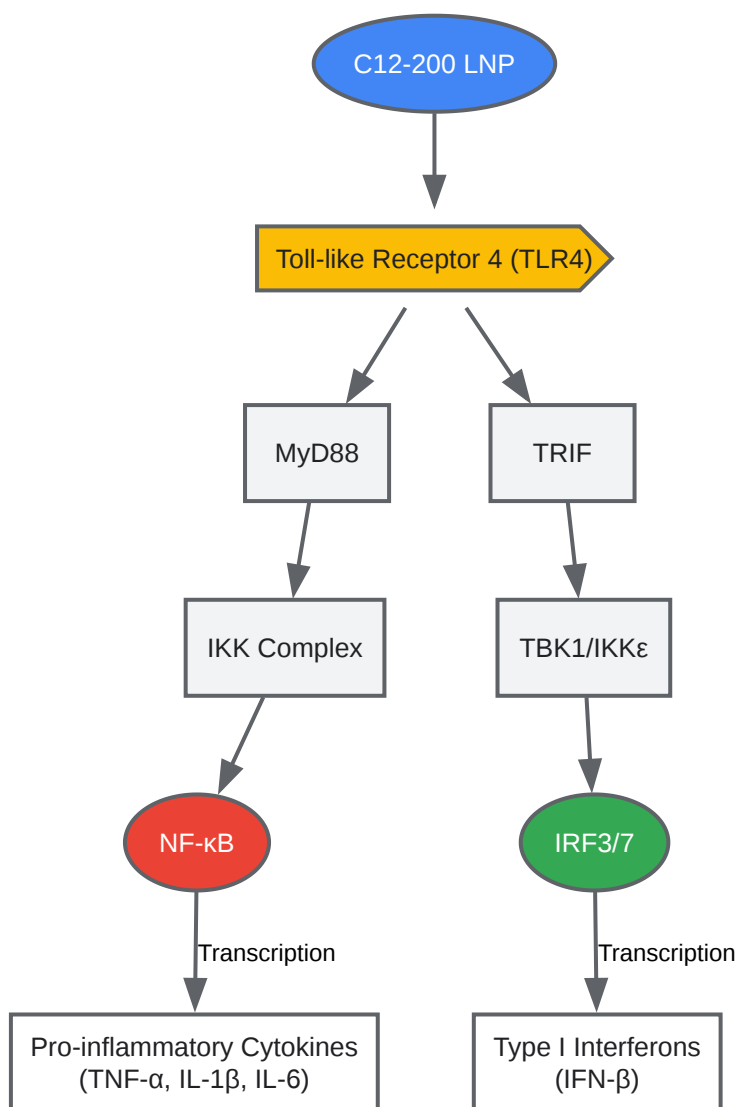
Parameter	Observation	Reference(s)
Primary Target Organ	Liver	[12] [14]
Secondary Distribution	Spleen, Lungs, Kidneys	[14]
mRNA Delivery Efficacy	High luciferase expression in the liver	[12]
siRNA Delivery Efficacy	High levels of Factor VII knockdown in non-human primates at doses as low as 0.03 mg/kg	[10]
Toxicity	Well-tolerated at effective doses, with less immune infiltration compared to some other ionizable lipids	[12]

Interaction with Cellular Signaling Pathways

Ionizable lipid nanoparticles, including those containing lipids of the same class as C12-200, are not merely passive carriers but can actively engage with the innate immune system. This interaction can have an adjuvant effect, which can be beneficial for vaccine applications.[\[3\]](#)[\[19\]](#)

One of the key pathways activated by these LNPs is the Toll-like receptor 4 (TLR4) signaling pathway.[\[20\]](#) Activation of TLR4 can lead to the downstream activation of two important transcription factors: Nuclear Factor-kappa B (NF- κ B) and Interferon Regulatory Factors (IRFs).[\[20\]](#)[\[21\]](#) This signaling occurs through both MyD88-dependent and TRIF-dependent pathways.[\[22\]](#)

Activation of NF- κ B leads to the transcription of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[\[23\]](#) The activation of IRFs results in the production of type I interferons (e.g., IFN- β).[\[23\]](#)



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TLR4-mediated activation of NF-κB and IRF signaling by LNPs.

Conclusion

The foundational research on the C12-200 cationic lipid, presented here as a proxy for **80-O14B**, has been pivotal in advancing the field of RNA therapeutics. Its unique physicochemical properties, particularly its pH-responsive nature, enable the efficient encapsulation and intracellular delivery of nucleic acids. The detailed understanding of its mechanism of action, from cellular uptake to endosomal escape and its interaction with innate immune pathways, provides a solid framework for the rational design of next-generation lipid nanoparticle delivery systems for a wide range of therapeutic applications. Further research to definitively link the

identifier **80-O14B** to C12-200 or to characterize it as a distinct entity will be valuable for the scientific community.

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